1-(4-Ethoxyphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
Description
This compound is a pyrrolidin-2-one derivative featuring a 1,2,4-oxadiazole ring substituted with a 3,4,5-trimethoxyphenyl group and a 4-ethoxyphenyl moiety. The 1,2,4-oxadiazole scaffold is known for its metabolic stability and bioisosteric resemblance to peptide bonds, making it a common feature in drug discovery . The ethoxy and trimethoxy substituents likely enhance lipophilicity and electronic interactions with biological targets, such as enzymes or receptors involved in inflammation or cancer pathways.
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O6/c1-5-31-17-8-6-16(7-9-17)26-13-15(12-20(26)27)23-24-22(25-32-23)14-10-18(28-2)21(30-4)19(11-14)29-3/h6-11,15H,5,12-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTZVACCZKQRVAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethoxyphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Coupling Reactions: The oxadiazole intermediate is then coupled with 4-ethoxyphenyl and 3,4,5-trimethoxyphenyl groups using suitable coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Formation of Pyrrolidin-2-one: The final step involves the formation of the pyrrolidin-2-one ring through intramolecular cyclization.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Ethoxyphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of halogenated or other substituted derivatives.
Scientific Research Applications
1-(4-Ethoxyphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its unique structural features.
Biological Studies: It is used in biological assays to study its effects on various cellular pathways and molecular targets.
Material Science: The compound’s unique properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxyphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Affecting Gene Expression: Altering the expression of genes involved in inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-(4-Methoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
- Structural Differences :
- The 4-ethoxyphenyl group in the target compound is replaced with a 4-methoxyphenyl group.
- The 3,4,5-trimethoxyphenyl substituent on the oxadiazole ring is replaced with a simple phenyl group.
- The trimethoxyphenyl group in the target compound introduces three electron-donating methoxy groups, which may enhance π-π stacking or hydrogen bonding with aromatic residues in target proteins compared to the unsubstituted phenyl group .
- Synthesis : Both compounds likely follow similar synthetic routes, such as cyclization of amidoxime intermediates with carbonyl compounds .
1-[2-(4-Nitrophenyl)-5-(5-phenyl-1,2-oxazol-3-yl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one
- Structural Differences: The target compound lacks the tetrahydroquinoline core and nitro group present in this analog. The 1,2-oxazole ring replaces the 1,2,4-oxadiazole ring.
- The tetrahydroquinoline moiety may confer rigidity, affecting conformational flexibility compared to the pyrrolidin-2-one scaffold .
3-(Arylsulfonyl)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole
- Structural Differences :
- The 1,2,4-triazole ring replaces the 1,2,4-oxadiazole ring.
- A sulfonyl group is present instead of the pyrrolidin-2-one moiety.
- Implications: The sulfonyl group increases acidity and hydrogen-bonding capacity, which may enhance solubility but reduce blood-brain barrier penetration compared to the ethoxyphenyl group .
Comparative Data Table
*Calculated based on structural formulas.
Key Research Findings
- Synthetic Accessibility : The target compound’s 1,2,4-oxadiazole ring can be synthesized via cyclization reactions using nitrile oxides and carboxylic acid derivatives, a method validated in related compounds .
- Electron-Donating Effects : The 3,4,5-trimethoxyphenyl group in the target compound and its triazole analog () is associated with enhanced binding to tubulin, a target in cancer therapy .
- Solubility vs. Bioactivity : Ethoxy and methoxy groups balance lipophilicity and solubility, as seen in methoxy derivatives (), but the ethoxy group may extend half-life in vivo due to slower metabolic clearance .
Biological Activity
1-(4-Ethoxyphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula: C21H24N2O6
- Molecular Weight: 392.43 g/mol
This compound features a pyrrolidinone core substituted with an ethoxyphenyl group and a trimethoxyphenyl oxadiazole moiety. The presence of these functional groups is believed to contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a variety of biological activities:
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Anticancer Activity
- Studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines. For instance, compounds with similar structural motifs have demonstrated significant cytotoxic effects against breast and prostate cancer cells.
- A study evaluated the antiproliferative activity of related oxadiazole compounds and found that modifications in the phenolic substituents enhanced their efficacy against cancer cells .
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Antimicrobial Properties
- The compound has also been tested for antimicrobial activity. Preliminary results suggest that it has inhibitory effects against certain bacterial strains, indicating potential as an antibacterial agent .
- A comparative analysis with standard antibiotics showed that some derivatives exhibited lower minimum inhibitory concentrations (MICs), suggesting stronger antibacterial properties .
- Anti-inflammatory Effects
The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:
- Inhibition of Enzymatic Pathways: Similar compounds have been shown to inhibit key enzymes involved in cell proliferation and inflammation.
- Modulation of Cell Signaling Pathways: The interaction with specific receptors or signaling pathways may lead to altered cellular responses.
Case Studies
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Cytotoxicity Assays
- A series of cytotoxicity assays were conducted using various cancer cell lines (e.g., MCF-7 for breast cancer). Results indicated that the compound significantly reduced cell viability in a dose-dependent manner.
- Antimicrobial Testing
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
